molecular formula C10H15BO2S B071807 2-Thiopheneboronic acid pinacol ester CAS No. 193978-23-3

2-Thiopheneboronic acid pinacol ester

Cat. No. B071807
M. Wt: 210.11 g/mol
InChI Key: FFZHICFAHSDFKZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-Thiopheneboronic acid pinacol ester and related compounds often involves palladium-catalyzed cross-coupling reactions. For instance, 1-alkenylboronic acid pinacol esters can be synthesized via a palladium-catalyzed cross-coupling reaction of bis(pinacolato)diboron with 1-alkenyl halides or triflates, demonstrating a method that can be applied to the synthesis of unsymmetrical 1,3-dienes through a borylation-coupling sequence (Takagi, Takahashi, Ishiyama*, & Miyaura, 2002). Moreover, thiophenebisboronic derivatives, including acids and esters, have been successfully utilized in palladium-catalyzed Suzuki polycondensations to prepare well-defined alternating thiophene-phenylene copolymers (Jayakannan, Dongen, & Janssen, 2001).

Molecular Structure Analysis

The molecular structure of 2-Thiopheneboronic acid pinacol ester, like other boronic esters, includes a boron atom connected to two oxygen atoms from the pinacol moiety, and to a thiophene ring, a sulfur-containing heterocycle that contributes to the compound's reactivity and utility in organic synthesis. The boron center in these esters plays a crucial role in their reactivity, particularly in cross-coupling reactions.

Chemical Reactions and Properties

2-Thiopheneboronic acid pinacol ester participates in various chemical reactions, especially in Suzuki-Miyaura cross-coupling, which is a pivotal reaction for forming biaryl compounds. This ester, due to the presence of the thiophene ring, can also be involved in electrophilic aromatic substitution and metal-catalyzed borylation reactions, expanding its utility in synthesizing polymeric and small organic molecules (Melucci, Barbarella, & Sotgiu, 2002).

Scientific Research Applications

  • Synthesis of Copolymers : It is used in palladium-catalyzed Suzuki polycondensations for preparing well-defined alternating thiophene−phenylene copolymers. This process involves synthesizing polymers with moderate molecular weight and investigating the impact of boronic derivatives and catalysts on the yield and molecular weight of the resulting polymers (Jayakannan, Dongen, & Janssen, 2001).

  • Borylation-Coupling Sequence : The compound is utilized in the palladium-catalyzed cross-coupling reaction of bis(pinacolato)diboron with 1-alkenyl halides or triflates, aiding in the synthesis of unsymmetrical 1,3-dienes via the borylation-coupling sequence (Takagi, Takahashi, Ishiyama, & Miyaura, 2002).

  • Phosphorescence Properties : It demonstrates unique phosphorescence properties in the solid state at room temperature, challenging the general notion that phosphorescent organic molecules require heavy atoms and/or carbonyl groups (Shoji et al., 2017).

  • Catalyst-Transfer Polymerization : Used in Suzuki-Miyaura condensation polymerization for synthesizing boronate-terminated π-conjugated polymers, contributing to the development of high-molecular-weight polymers (Nojima et al., 2016).

  • Synthesis of Alkenylboronic Esters : It plays a role in synthetic routes for (E)-1-alkenylboronic acid pinacol esters, demonstrating efficient and environmentally friendly synthesis methods (Shirakawa, Arase, & Hoshi, 2004).

  • Iododeboronation of Azulenes : Effective in the iododeboronation of azulen-2-ylboronic acid pinacol ester with copper(I) iodide, facilitating the synthesis of 2-iodoazulene (Narita et al., 2018).

  • Radiosensitive Nanoparticles : Integrated into the fabrication of radiosensitive nanoparticles for delivering caffeic acid phenethyl ester, showing potential in radioprotection applications (Choi et al., 2021).

  • Stereoselective Borylation : Applied in the Cu-catalyzed stereoselective borylation of gem-difluoroalkenes, offering an efficient synthesis method for fluorinated alkenylboronic acid pinacol esters (Zhang, Dai, Liu, & Cao, 2017).

  • Poly(ester-amide)s Synthesis : Involved in the synthesis of H2O2-cleavable poly(ester-amide)s via Passerini multicomponent polymerization, suggesting utility as H2O2-responsive delivery vehicles (Cui, Zhang, Du, & Li, 2017).

  • Allylic Arylation : Used in hydrazone-palladium-catalyzed allylic aryration processes, leading to the formation of 1,3-diarylpropene derivatives (Watanabe, Mino, Abe, Kogure, & Sakamoto, 2014).

Safety And Hazards

While specific safety and hazard information for 2-Thiopheneboronic acid pinacol ester is not available in the retrieved sources, it is generally recommended to wear personal protective equipment/face protection, ensure adequate ventilation, and avoid contact with skin, eyes, or clothing when handling similar chemical compounds .

properties

IUPAC Name

4,4,5,5-tetramethyl-2-thiophen-2-yl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15BO2S/c1-9(2)10(3,4)13-11(12-9)8-6-5-7-14-8/h5-7H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFZHICFAHSDFKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15BO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40443735
Record name 4,4,5,5-Tetramethyl-2-(thiophen-2-yl)-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40443735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Thiopheneboronic acid pinacol ester

CAS RN

193978-23-3
Record name 4,4,5,5-Tetramethyl-2-(thiophen-2-yl)-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40443735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Thiopheneboronic acid pinacol ester
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
50
Citations
BN Yang, DM Shin - Journal of Nanoscience and …, 2016 - ingentaconnect.com
… The (TMP-HT)2Ir(acac) was synthesized with 2-bromo-4-(trifluoromethyl)pyridine and 5-hexyl-2thiopheneboronic acid pinacol ester for organic light-emitting diodes (OLEDs). This …
Number of citations: 6 www.ingentaconnect.com
I Abubakari, NS Babu, S Vuai, J Makangara - International Journal of …, 2022 - Springer
… The dye was formed by the reaction between brominated alizarin and 5-hexyl-2-thiopheneboronic acid pinacol ester. The final dye product was successfully synthesized as brownish-…
Number of citations: 4 link.springer.com
DJ Schipper, K Fagnou - Chemistry of Materials, 2011 - ACS Publications
… synthesized via a Suzuki coupling between 2-thiopheneboronic acid pinacol ester and 14 in 51% … and using an excess of thiophene in place of 2-thiopheneboronic acid pinacol ester. …
Number of citations: 353 pubs.acs.org
C Dall'Agnese… - European Journal of …, 2017 - Wiley Online Library
… ), 5-formyl-2-thiopheneboronic acid pinacol ester (381 mg, 1.6 … Then, 5-formyl-2-thiopheneboronic acid pinacol ester (365 … formyl-2-thiopheneboronic acid pinacol ester had disappeared…
A Kimoto, Y Tajima - Macromolecular Symposia, 2014 - Wiley Online Library
… A 500 mL flask was charged with 1 (0.152 g, 0.304 mmol), 3-dodecyl-2-thiopheneboronic acid pinacol ester (88% purity) (0.289 g, 0.672 mmol), tetrakis(triphenylphosphine) palladium (…
Number of citations: 4 onlinelibrary.wiley.com
J Rueda-Espinosa, D Ramanayake… - Canadian Journal of …, 2023 - cdnsciencepub.com
… To understand the role of water in this transformation we tested the reactions of PyFluor with 108 both 2-thiopheneboronic acid pinacol ester and 2-thiopheneboronic acid in dry and …
Number of citations: 3 cdnsciencepub.com
E Lim - Molecular Crystals and Liquid Crystals, 2014 - Taylor & Francis
… coupling [Citation13] between a dibromoaryl compound of 5,5”-dibromo-2,2’:5’,2”-terthiophene (1) and a diborolanylaryl compound of 4-hexyl-2-thiopheneboronic acid pinacol ester. …
Number of citations: 3 www.tandfonline.com
JP Heiskanen, P Vivo, NM Saari, TI Hukka… - The Journal of …, 2016 - ACS Publications
… Toluene (2 mL), DMA (2 mL), distilled water (0.5 mL), and 5-hexyl-2-thiopheneboronic acid pinacol ester (49.2 mg, 0.17 mmol) were deoxygenated with argon for 15 min in a reaction …
Number of citations: 54 pubs.acs.org
S Kato, S Shimizu, H Taguchi… - The Journal of …, 2012 - ACS Publications
… cross-coupling, Pd(PPh 3 ) 4 as a catalyst was used and 1,8-disubstituted carbazole 2 was obtained from 1,8-dibromocarbazole derivative 11 and 2-thiopheneboronic acid pinacol ester …
Number of citations: 44 pubs.acs.org
AM Calascibetta, S Mattiello, A Sanzone, I Facchinetti… - Molecules, 2020 - mdpi.com
… Just to give an example, the preparation of 5-hexyl-2-thiopheneboronic acid pinacol ester from 2-hexyl-5-bromothiophene alone has an E-Factor in the order of 100 [65]. …
Number of citations: 11 www.mdpi.com

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